Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
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Overview
Description
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.23 g/mol. It is a derivative of quinoxalinone .
Synthesis Analysis
The synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate involves a mixture of compound b (38.13 mmol), ethyl chloroacetate (38.13 mmol), and potassium carbonate (8.0 g) in acetone (150 ml) which is refluxed for 6 h. The obtained product is then crystallized from ethanol to give C as a yellow powder .Scientific Research Applications
Synthesis of Azetidinone Derivatives
“Ethyl 2-(2-oxoquinoxalin-1-yl)acetate” is used in the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives . These derivatives have been found to be potent antibacterial and antifungal agents .
Synthesis of 2,2’-Biquinoxaline-3,3’
The compound and its mono- and dibromo derivatives are used in the synthesis of 2,2’-biquinoxaline-3,3’ .
Synthesis of 3-Oxobutanamide
It is also used in the synthesis of 3-oxobutanamide .
Inhibitor of Serine Protease
Azetidin-2-one (β-lactam) ring, which is present in several widely used families of antibiotics such as penicillins, cephalosporins, carbapenems, and monocyclic β-lactams, is also associated with this compound . Recent discoveries have proved that β-lactams can serve as mechanism-based inhibitors of serine protease .
Antimicrobial Agents
Hydrazinoquinoxalines and their cyclic analogues, which can be synthesized from this compound, have been reported as antimicrobial agents .
Mechanism of Action
Target of Action
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a quinoxaline derivative . Quinoxaline derivatives have been found to be part of various antibiotics and anticancer drugs . They have demonstrated potent anticancer activity and have been tested in preclinical and clinical trials for the treatment of several cancer types .
Mode of Action
Quinoxaline derivatives, in general, have been known to inhibit the growth of gram-positive bacteria and are active against various transplantable tumors . They function as an adenosine triphosphate (ATP)-dependent efflux pump, causing a decrease in the concentration of anticancer drugs in cells to a sublethal level by an outward transport process .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways related to cancer cell proliferation .
Result of Action
Quinoxaline derivatives have been found to exhibit potent anticancer activity .
Action Environment
The synthesis of similar compounds has been carried out under specific conditions, such as an argon atmosphere and specific solvents .
properties
IUPAC Name |
ethyl 2-(2-oxoquinoxalin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)8-14-10-6-4-3-5-9(10)13-7-11(14)15/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMSGZOFCQKCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate | |
CAS RN |
154640-54-7 |
Source
|
Record name | ETHYL (2-OXO-1(2H)-QUINOXALINYL)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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